2-(Trifluoromethyl)thiophene-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

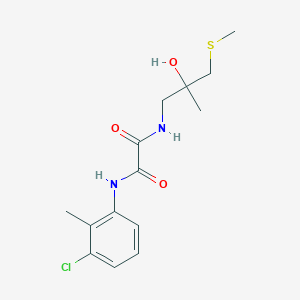

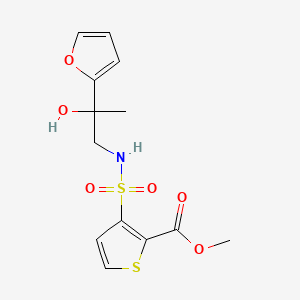

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of research and industry. It is a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes .

Molecular Structure Analysis

The molecular formula of this compound is C5H2ClF3O2S2 . The InChI code is 1S/C5H2ClF3O2S2/c6-13(10,11)3-1-2-12-4(3)5(7,8)9/h1-2H .Chemical Reactions Analysis

The kinetics of reactions of 2-thiophenesulfonyl chloride with substituted anilines in methanol has been reported . The kinetics of solvolysis of 2-thiophenesulfonyl chloride in binary solvent mixtures has also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.65 . It is soluble in chloroform and ethyl acetate .Scientific Research Applications

Reactions with Various Compounds

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride and similar thiophene sulfonyl derivatives have been studied for their reactions with different compounds. For instance, Thiophene-2-sulfonyl chloride has been allowed to react with amines, hydrazine, and sodium azide. The synthesis processes involve converting hydrazides into hydrazones and reacting the sulfonyl chloride with chlorosulfonic acid, leading to a mixture of bis-sulfonyl chlorides. The studies also explore the infrared (IR), nuclear magnetic resonance (NMR), and mass spectra of various thiophenesulfonyl derivatives (Cremlyn et al., 1981).

Electrochemical Polymerization

The electrochemical oxidation of related compounds like 3-(4-fluorophenyl) thiophene in certain ionic liquids has been investigated. This process yields an electroactive polymer, characterized by slower ion insertion kinetics and a rapid loss of electroactivity upon cycling in pure ionic liquid. The study contributes to understanding the doping processes of these polymers and their potential applications in electrochemical technologies (Naudin et al., 2002).

Trifluoromethylation and Derivative Synthesis

The use of trifluoromethanesulfonyl chloride (a compound closely related to this compound) in various chemical reactions has been documented. It's widely used for direct trifluoromethylation and in producing trifluoromethylsulfanylamides. These reactions have significance in creating various derivatives with broad functional group tolerance, showcasing the versatility of these reagents in chemical synthesis (Guyon et al., 2017).

Safety and Hazards

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers The relevant papers retrieved do not provide specific information about this compound .

Mechanism of Action

Target of Action

Similar compounds like trifluoromethanesulfonyl chloride are known to act as trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes .

Mode of Action

Based on the behavior of related compounds, it may act as a trifluoromethylating agent . This means it could donate a trifluoromethyl group to its targets, resulting in the formation of new carbon-fluorine bonds.

properties

IUPAC Name |

2-(trifluoromethyl)thiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-2-12-4(3)5(7,8)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOIBMFZAQSHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)

![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)